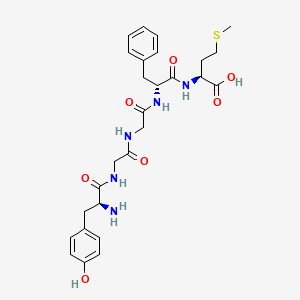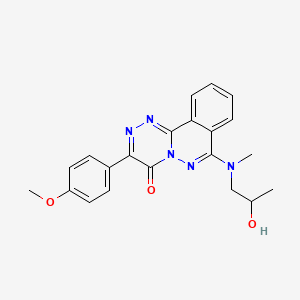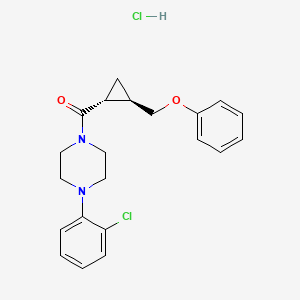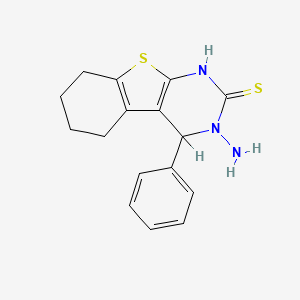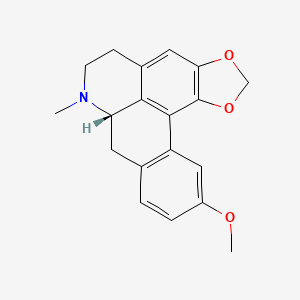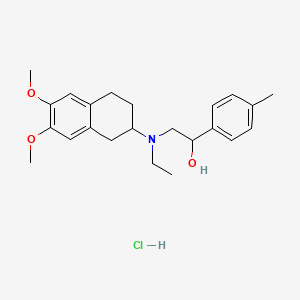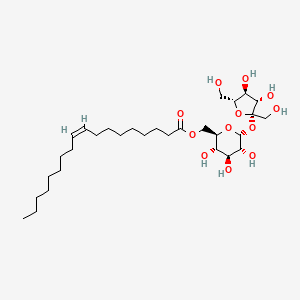
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno-thiadiazine core, which is further substituted with chlorophenyl and phenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of the thieno-thiadiazine core, followed by the introduction of the chlorophenyl and phenylmethyl substituents. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thieno-thiadiazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its mechanism of action and its ability to interact with biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism by which 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide exerts its effects involves interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-methylphenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide
- 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-bromophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide
Uniqueness
The uniqueness of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide lies in its specific substituents and the presence of the 1,1-dioxide functionality
Propiedades
Número CAS |
214916-26-4 |
|---|---|
Fórmula molecular |
C19H15ClN2O3S2 |
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
2-benzyl-4-[(2-chlorophenyl)methyl]-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-16-9-5-4-8-15(16)11-21-17-12-26-13-18(17)27(24,25)22(19(21)23)10-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2 |
Clave InChI |
CQLNTEIZHVCHLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)


